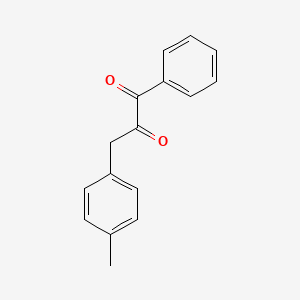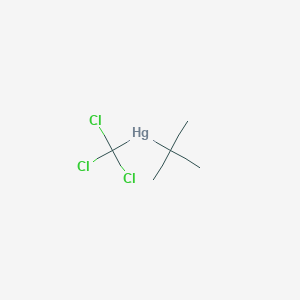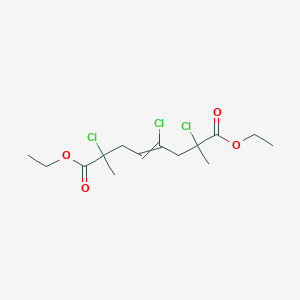
3,7-Diphenylhept-6-ene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diphenylhept-6-ene-2,5-dione is an organic compound with the molecular formula C19H18O2 It is characterized by the presence of two phenyl groups attached to a heptene backbone with two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diphenylhept-6-ene-2,5-dione typically involves the aldol condensation reaction between benzaldehyde and acetone, followed by a series of steps to introduce the double bond and the second phenyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The intermediate products are then subjected to further reactions, such as dehydration and hydrogenation, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,7-Diphenylhept-6-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce diphenylheptanol compounds.
Scientific Research Applications
3,7-Diphenylhept-6-ene-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Diphenylhept-6-ene-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with biological molecules, influencing their function. Additionally, the phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: Another diketone with a different substitution pattern, used as a ligand in metal complexes.
3,6-Dimethylpiperazine-2,5-dione: A cyclic diketone with different structural features and applications.
Uniqueness
3,7-Diphenylhept-6-ene-2,5-dione is unique due to its linear structure with two phenyl groups and a conjugated double bond, which imparts distinct chemical and physical properties. This makes it valuable in various applications, from organic synthesis to potential therapeutic uses.
Properties
CAS No. |
62619-67-4 |
|---|---|
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3,7-diphenylhept-6-ene-2,5-dione |
InChI |
InChI=1S/C19H18O2/c1-15(20)19(17-10-6-3-7-11-17)14-18(21)13-12-16-8-4-2-5-9-16/h2-13,19H,14H2,1H3 |
InChI Key |
QPECTRXBDPNQHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(Diethylamino)methyl]imino}-3-(4-ethoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14526446.png)



![{2-[(Tert-butylperoxy)methoxy]ethyl}cyclohexane](/img/structure/B14526460.png)


![1-hexyl-3-[(E)-(hexylhydrazinylidene)methyl]urea;phosphoric acid](/img/structure/B14526490.png)

![3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14526504.png)

![1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-OL](/img/structure/B14526520.png)
